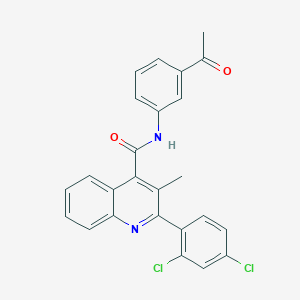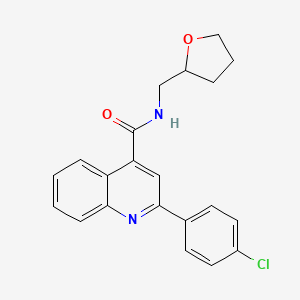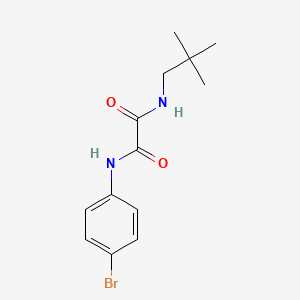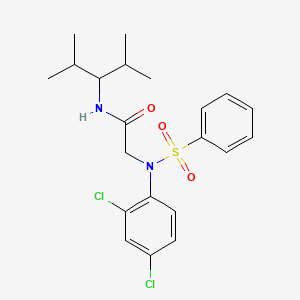
N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide, also known as ADQ, is a chemical compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer treatment and drug development.
Wirkmechanismus
The exact mechanism of action of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has some limitations for lab experiments. It is a highly hydrophobic compound that can be difficult to dissolve in aqueous solutions. It also has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, researchers could investigate the use of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide in combination with other drugs to enhance its anti-cancer effects. Overall, N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has shown great promise as a potential therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide involves the reaction of 2,4-dichloroaniline with 3-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-methyl-4-quinolinecarboxylic acid chloride to form N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide. This synthesis method has been optimized to produce high yields of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O2/c1-14-23(25(31)28-18-7-5-6-16(12-18)15(2)30)20-8-3-4-9-22(20)29-24(14)19-11-10-17(26)13-21(19)27/h3-13H,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTLNPKCWVKWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5227357.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5227359.png)
![4-butoxy-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227374.png)
![allyl 6-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5227382.png)


![4-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5227402.png)
![2-(2-{4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5227409.png)


![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)